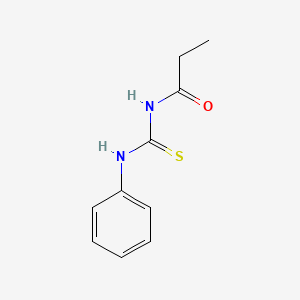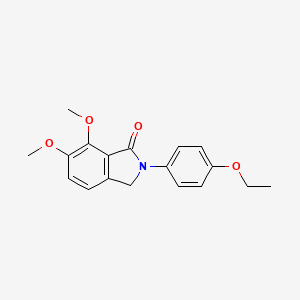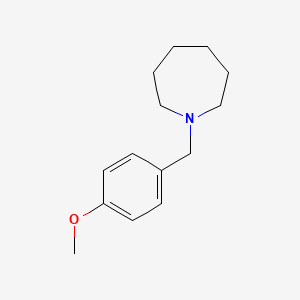
N-(phenylcarbamothioyl)propanamide
描述
N-(phenylcarbamothioyl)propanamide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a phenyl group attached to a carbamothioyl group, which is further connected to a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamothioyl)propanamide typically involves the reaction of phenyl isothiocyanate with propanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NCS} + \text{CH}_3\text{CH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCSNHCH}_2\text{CH}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(phenylcarbamothioyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-(phenylcarbamothioyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is crucial for bacterial fatty acid biosynthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death.
相似化合物的比较
Similar Compounds
- N-(phenylcarbamothioyl)amino]pyridine-3-carboxamide
- 2-Methyl-N-(phenylcarbamothioyl)propanamide
- 3,3-dimethoxy-N-(phenylcarbamothioyl)amino]propanamide
Uniqueness
N-(phenylcarbamothioyl)propanamide stands out due to its specific structural features that confer unique biological activities. Compared to similar compounds, it has shown higher potency in certain applications, such as antibacterial and antitumor activities .
属性
IUPAC Name |
N-(phenylcarbamothioyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAVXYKSSAVAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933232 | |
| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-04-0 | |
| Record name | NSC131950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)
![6-[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]-N-isopropylpyrimidin-4-amine](/img/structure/B5633757.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5633767.png)

![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5633775.png)
![2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5633778.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B5633783.png)
![1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633806.png)
![2-(3-methoxypropyl)-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633810.png)
![4-benzyl-1-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5633818.png)
![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5633822.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)
